(2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

CAS No.: 207129-36-0

Cat. No.: VC2369357

Molecular Formula: C10H17NO

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207129-36-0 |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| IUPAC Name | [(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |

| Standard InChI | InChI=1S/C10H17NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h2,8-10,12H,1,3-7H2/t8-,9+,10+/m0/s1 |

| Standard InChI Key | GAFZBOMPQVRGKU-IVZWLZJFSA-N |

| Isomeric SMILES | C=C[C@H]1CN2CC[C@@H]1C[C@@H]2CO |

| SMILES | C=CC1CN2CCC1CC2CO |

| Canonical SMILES | C=CC1CN2CCC1CC2CO |

Introduction

Chemical Properties

Molecular Structure

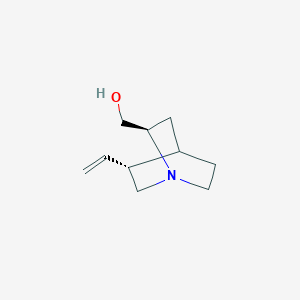

The molecular structure of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is characterized by its rigid bicyclic framework. The 1-azabicyclo[2.2.2]octane core consists of three ethylene bridges connecting a tertiary amine nitrogen at one bridgehead position to a carbon atom at the opposite bridgehead . The vinyl group extends from position 5, while the hydroxymethyl group at position 2 provides a site for potential functionalization and hydrogen bonding.

Physical and Chemical Data

The compound has specific structural and chemical characteristics that define its behavior in various chemical environments. Table 1 summarizes the key properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol.

Table 1: Key Properties of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H17NO |

| Molecular Weight | 167.25 g/mol |

| CAS Registry Number | 207129-36-0 |

| European Community Number | 606-608-8 |

| Basic Structure | 1-Azabicyclo[2.2.2]octane derivative |

| Functional Groups | Vinyl (position 5), Hydroxymethyl (position 2) |

| Stereochemistry | 2R, 5R configurations |

| IUPAC Name | [(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol |

Stereochemistry

The stereochemistry of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is a defining feature of the compound. The notation "2R,5R" indicates that both stereogenic centers at positions 2 and 5 have the R absolute configuration according to the Cahn-Ingold-Prelog priority rules . This specific stereochemistry is crucial for its synthetic utility, particularly in the preparation of optically active pharmaceutical compounds .

High enantiomeric purity is often desired for this compound, with pharmaceutical applications typically requiring an enantiomeric excess (ee) greater than 95%, and ideally greater than 99% . Enantiomeric excess is defined as the difference between the molar fraction of the majority enantiomer (in this case, the R enantiomer) and the molar fraction of the minority enantiomer (the S enantiomer) .

Synthesis and Preparation

Synthesis Routes

The synthesis of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol typically employs Cinchona alkaloids as starting materials . This approach is advantageous because it utilizes the inherent stereochemistry of natural products, eliminating the need for resolution of racemic mixtures . The strategy involves fragmentation of the side chain of the Cinchona backbone to yield the optically pure vinyl quinuclidine nucleus .

A key benefit of this synthetic approach is the preservation of the stereogenic center present in the starting alkaloid throughout the synthesis, ensuring high optical purity in the final product . This method is particularly efficient as it avoids the loss of material typically associated with resolution processes and utilizes abundant, inexpensive biomass-derived starting materials .

Synthetic Procedures

The synthetic procedure often involves several key steps, as illustrated in patent literature . One approach uses quinine or related Cinchona alkaloids as starting materials to produce the vinyl quinuclidine intermediate . The process typically includes reactions such as:

-

Oxidative cleavage of specific bonds in the Cinchona alkaloid structure

-

Formation of intermediate compounds

-

Strategic transformations to yield the desired vinyl quinuclidine derivative

Various reagents may be employed in these synthetic processes, including triethylamine, thionyl chloride, and solvents such as dichloromethane and tetrahydrofuran under controlled temperature conditions .

Table 2: Synthetic Advantages of Cinchona-based Approach

| Advantage | Description |

|---|---|

| Stereochemical Control | No random creation of stereogenic centers; preserved from starting material |

| Resource Efficiency | No loss of material due to resolution of racemic mixtures |

| Starting Material | Abundant and economical biomass-derived Cinchona alkaloids |

| Versatility | Method works with various Cinchona alkaloids (quinine, cinchonidine, etc.) |

Applications

Pharmaceutical Intermediates

The primary importance of (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol lies in its role as a key intermediate in pharmaceutical synthesis . Its well-defined stereochemistry and functional groups make it valuable for producing optically active pharmaceutical compounds that require specific three-dimensional structures for biological activity.

One documented application is in the synthesis of mequitazine, where the vinyl quinuclidine serves as a crucial precursor . The synthesis route involves:

-

Oxidative cleavage of the vinyl double bond

-

Reduction of the resulting aldehyde

-

Activation of the alcohol obtained (typically through conversion to a mesylate)

This approach to mequitazine synthesis is particularly valuable because it produces the optically pure (R) enantiomer directly, avoiding the need for resolution steps that would waste half of the product .

Synthetic Utility

The functional groups in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol provide multiple opportunities for chemical transformations . The vinyl group can undergo various reactions including:

-

Oxidative cleavage to form an aldehyde

-

Addition reactions across the double bond

-

Reduction or hydrogenation

Similarly, the hydroxymethyl group offers possibilities for:

-

Activation (e.g., conversion to mesylate)

-

Oxidation to aldehyde or carboxylic acid

-

Substitution reactions

These transformation possibilities make the compound a versatile building block in complex organic synthesis.

Related Compounds

Structural Relatives

Several compounds structurally related to (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol provide context for understanding its place within the family of quinuclidine derivatives.

One such compound is (2S,5R)-(+)-5-VINYL-2-QUINUCLIDINE-METHANOL (CAS: 65266-34-4), which differs from the title compound in the stereochemistry at position 2 (S instead of R) . This diastereomer likely exhibits different physical properties and potentially different reactivity patterns while maintaining the same basic structural framework.

Another related compound is (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol, which incorporates the quinuclidine scaffold as part of a larger molecular framework . This compound is related to quinine and demonstrates how the quinuclidine structure serves as a building block for more complex bioactive molecules .

Structural Significance in Natural Products

The quinuclidine structure present in (2R,5R)-(+)-5-Vinyl-2-quinuclidinemethanol is found in various natural products, particularly the Cinchona alkaloids . These alkaloids, including quinine, cinchonidine, quinidine, and cinchonine, differ in the nature and stereochemistry of their side chains but maintain a consistent stereochemistry of the vinyl group .

This structural motif has proven significant in medicinal chemistry, with Cinchona alkaloids and their derivatives displaying various bioactivities. The isolation and modification of the quinuclidine core from these natural products represents an important strategy in natural product chemistry and drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume